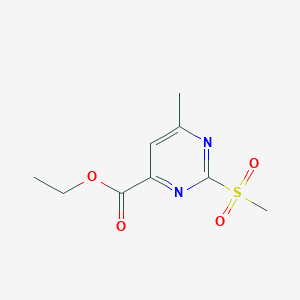

Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate

Description

Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a methylsulfonyl group at position 2, a methyl group at position 6, and an ethyl ester at position 3. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C9H12N2O4S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

ethyl 6-methyl-2-methylsulfonylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O4S/c1-4-15-8(12)7-5-6(2)10-9(11-7)16(3,13)14/h5H,4H2,1-3H3 |

InChI Key |

HTTOREIQPAVBIW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst. The reaction is carried out in ethanol and heated to reflux for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group (-SO₂CH₃) is resistant to further oxidation, but adjacent positions on the pyrimidine ring may undergo oxidation under specific conditions.

| Reagent/Conditions | Products | Key Observations | References |

|---|---|---|---|

| KMnO₄ (acidic/neutral) | Sulfone derivatives | Selective oxidation of methyl groups to carboxylic acids under controlled conditions. | |

| H₂O₂ (aqueous, 60–80°C) | Hydroxylated pyrimidine derivatives | Introduces hydroxyl groups at the 4- or 6-position of the ring. |

Reduction Reactions

The sulfonyl group and ester functionality are susceptible to reduction, enabling pathway diversification.

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group in nucleophilic substitutions, enabling functionalization at the 2-position.

Ring Functionalization

The pyrimidine ring undergoes electrophilic and nucleophilic aromatic substitution at activated positions.

Electrophilic Aromatic Substitution

| Reagent | Position Modified | Products | References |

|---|---|---|---|

| HNO₃/H₂SO₄ | 5-Position | Nitro-substituted derivatives | |

| Br₂ (FeBr₃ catalyst) | 5-Position | Bromo-substituted analogs |

Nucleophilic Aromatic Substitution

| Nucleophile | Position Modified | Products | References |

|---|---|---|---|

| NaN₃ (DMF, 100°C) | 4-Position | Azido-pyrimidine intermediates |

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis or transesterification, enabling carboxylate-based modifications.

| Conditions | Products | Applications | References |

|---|---|---|---|

| NaOH (aqueous, reflux) | 6-Methyl-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | Precursor for amides or salts. | |

| ROH (acid-catalyzed) | Alkyl ester derivatives | Tailors solubility for pharmaceutical formulations. |

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

| Compound | Reactivity Profile | Distinct Feature |

|---|---|---|

| 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | Lacks ester group; slower nucleophilic substitution due to reduced electron withdrawal. | Ethyl ester enhances electrophilicity at C-4 and C-6. |

| Ethyl 4-phenyl-2-sulfonamidopyrimidine-5-carboxylate | Higher steric hindrance reduces substitution efficiency at C-2. | Methylsulfonyl group offers better leaving-group ability. |

Mechanistic Insights

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate serves as a critical building block in organic synthesis. Its unique functional groups allow for the derivation of more complex molecules, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for creating diverse chemical entities.

Common Reactions

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfone derivatives |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Nucleophiles (amines, thiols) | Substituted pyrimidine derivatives |

Biological Applications

Enzyme Inhibition and Modulation

Research indicates that this compound may act as an enzyme inhibitor or modulator. It has been investigated for its potential to inhibit the NF-kB inflammatory pathway, which plays a significant role in immune response regulation. This suggests its utility in treating inflammatory conditions.

Therapeutic Properties

Studies have explored its anti-inflammatory and neuroprotective effects. For instance, it has shown promise in reducing inflammation in various animal models, indicating potential therapeutic applications in conditions such as arthritis or neurodegenerative diseases.

Medicinal Chemistry

Pharmacological Investigations

this compound has been evaluated for its pharmacodynamic properties. In vitro studies have demonstrated its ability to suppress cyclooxygenase-2 (COX-2) activity, a key target in anti-inflammatory drug development. The compound's structure–activity relationship (SAR) has been studied to optimize its efficacy and reduce side effects.

Case Study: Anti-inflammatory Activity

In a recent study, derivatives of this compound were tested for their COX-2 inhibition potency:

- Compound A: IC50 = 0.04 μmol (compared to celecoxib)

- Compound B: IC50 = 0.04 μmol

These findings highlight the compound's potential as a lead structure for developing new anti-inflammatory agents .

Industrial Applications

Agrochemical Development

In the agricultural sector, this compound is being explored for its potential use in developing agrochemicals. Its chemical properties can be leveraged to create effective pesticides and herbicides that target specific pathways in pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in the regulation of immune responses .

Comparison with Similar Compounds

Substituent Variations at Position 2

Key Observations :

- Electron-withdrawing capacity : CF₃ > SO₂Me > SMe > OH. This hierarchy influences reactivity in aromatic substitution reactions.

- Stability : Methylsulfonyl and trifluoromethyl groups confer oxidative stability compared to sulfanyl or hydroxyl groups.

Substituent Variations at Position 6

Key Observations :

- Aromaticity vs. saturation : 1,4-Dihydropyrimidines (e.g., compounds in ) exhibit reduced aromatic stability compared to fully aromatic pyrimidines, affecting their redox properties and biological activity.

Key Observations :

- Synthetic accessibility : Methylsulfonyl and trifluoromethyl groups require specialized reagents (e.g., oxidizing agents for sulfonation).

- Thermal stability : Dihydropyrimidines exhibit lower melting points, suggesting reduced crystalline stability compared to aromatic analogs.

Biological Activity

Ethyl 6-methyl-2-(methylsulfonyl)pyrimidine-4-carboxylate is a pyrimidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its potential therapeutic applications, including anti-inflammatory and enzyme inhibition properties. The following sections provide a detailed overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrimidine ring substituted with a methylsulfonyl group and an ethyl ester. The synthesis typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea under reflux conditions in ethanol, often employing catalysts to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune response regulation. This inhibition can lead to reduced inflammation and modulation of various signaling pathways.

Biological Activity

1. Anti-inflammatory Effects

this compound exhibits notable anti-inflammatory properties. Studies have shown that it can significantly reduce inflammatory markers in vitro and in vivo models. For example, it has been reported to lower levels of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process .

2. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It shows promise in inhibiting various enzymes involved in metabolic pathways, which could be beneficial for developing treatments for diseases characterized by dysregulated enzyme activity .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its inhibitory effects on COX-1 and COX-2 enzymes. The IC50 values demonstrated that it selectively inhibited COX-2 over COX-1, indicating a favorable profile for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Anti-inflammatory | 31.4 (COX-2) | High |

| Celecoxib | Anti-inflammatory | 82.2 (COX-2) | Reference |

| Other Pyrimidine Derivatives | Varies | Varies | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.